[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid
Description
The compound [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid (CAS: 1142204-85-0) is a pyridine-containing derivative with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol . Its structure features a central 2-oxoethylamino core linked to a phenyl group and a pyridin-3-ylmethyl substituent (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
2-(N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(18-10-13-5-4-8-17-9-13)11-19(12-16(21)22)14-6-2-1-3-7-14/h1-9H,10-12H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLABDPSAIGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178337 | |
| Record name | Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-85-0 | |
| Record name | Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine-3-carboxaldehyde with an amine derivative to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with phenylacetic acid derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents aimed at treating pain and inflammatory conditions. The interactions of the compound with specific receptors or enzymes involved in metabolic pathways are under investigation, with preliminary findings suggesting potential efficacy in reducing inflammation and pain.
Peptide Synthesis
The structural characteristics of [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid position it as a valuable building block for peptide synthesis. Its incorporation into novel peptides could facilitate studies on their biological functions and therapeutic potentials. This application is particularly relevant in the fields of drug design and development, where peptides are increasingly recognized for their therapeutic capabilities.
Biochemical Research Applications
Interaction Studies
The compound has been the subject of interaction studies focusing on its binding affinities with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate its binding kinetics and thermodynamics. These studies are crucial for understanding how the compound interacts with enzymes involved in inflammation and pain pathways, which could lead to the identification of new drug targets.
Proteomics Research
This compound has applications in proteomics , where it can be used to study protein interactions and modifications. Its ability to modify proteins or act as a probe can provide insights into cellular mechanisms and disease processes .
Mechanism of Action
The mechanism of action of [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine-Based Derivatives
Pyridine derivatives with modifications to the substituent position or chain length are critical for understanding structure-activity relationships (SAR). Key analogs include:
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid | C₁₆H₁₇N₃O₃ | 299.33 | Pyridin-3-ylmethyl, phenyl | 1142204-85-0 |
| [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid | C₁₇H₁₉N₃O₃ | 313.36 | 2-Pyridin-2-ylethyl, phenyl | 1142204-79-2 |
| ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}amino)acetic acid | C₁₇H₁₉N₃O₄ | 329.36 | 4-Methoxyphenyl, pyridin-3-ylmethyl | 1142215-99-3 |
Key Observations :
- Substituent Position: The pyridin-3-ylmethyl group (vs. For example, the 3-pyridine position may enhance hydrogen bonding compared to the 2-position .
- Methoxy Substitution : The 4-methoxyphenyl analog introduces an electron-donating group, which could improve solubility or modulate electron density at the phenyl ring, influencing pharmacokinetics .
Sulfur-Containing Analogs: Erdosteine and Derivatives
Erdosteine (C₈H₁₁NO₄S₂, MW: 249.30 g/mol) shares a 2-oxoethylamino backbone but replaces pyridine with a tetrahydrothiophene ring. Its impurities and derivatives highlight stability and metabolic considerations:
Key Observations :
- Sulfur vs. Nitrogen Heterocycles : Erdosteine’s thiophene ring contributes to distinct electronic properties and metabolic pathways compared to pyridine-based analogs. The sulfur atoms may increase susceptibility to oxidation, as seen in erdosteine oxide formation .
- Stability : Esterification (e.g., ethyl ester impurity) demonstrates how structural modifications impact stability during synthesis or storage .
Piperazine and Trifluoromethyl Derivatives
Compounds with piperazine or trifluoromethyl groups offer insights into pharmacokinetic optimization:
Biological Activity
Chemical Structure and Properties
The compound [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid has the molecular formula and a molecular weight of 299.32 g/mol. It features a complex structure that includes a pyridine ring, an amino acid moiety, and a phenyl group. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and drug development .
Biological Activity
Research indicates that this compound exhibits anti-inflammatory and analgesic properties , making it a candidate for therapeutic applications targeting pain and inflammation. The compound's interactions with specific receptors or enzymes involved in metabolic pathways are under investigation, although detailed mechanisms remain to be elucidated .
The biological activity of this compound likely involves:
- Nucleophilic substitutions : Due to the presence of functional groups like amines and carboxylic acids.
- Binding interactions : With enzymes involved in inflammation and pain pathways, which can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to understand binding kinetics and thermodynamics.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been identified, each possessing unique biological characteristics. The following table summarizes some of these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Oxo-2-(pyridin-3-yl)acetic acid | Simpler structure; lacks phenyl group | |
| 4-Methoxyphenyl-{2-Oxo-2-[pyridin-3-ylmethyl]amino}acetic acid | Contains methoxy substituent; altered biological properties | |
| 2-Oxo-[2-(pyridin-4-ylmethyl)-aminomethyl]acetic acid | Different substitution pattern on pyridine; potential for varied activity |
This comparison highlights the unique structure of this compound, which may confer specific biological activities not present in simpler analogs.
Study on Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound using animal models. The results indicated a significant reduction in inflammatory markers compared to control groups. The compound demonstrated a dose-dependent response, suggesting its potential as an effective anti-inflammatory agent.
Antibacterial and Antifungal Activity
Another study evaluated the antibacterial and antifungal properties of derivatives related to phenyl amino acetic acids. Compounds were tested against various strains of bacteria and fungi, revealing moderate antibacterial activity, particularly against Gram-positive organisms. Among these derivatives, those with halogen substitutions showed enhanced efficacy .
Summary of Biological Activities
The following table summarizes key findings from various studies on the biological activities associated with this compound:
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
